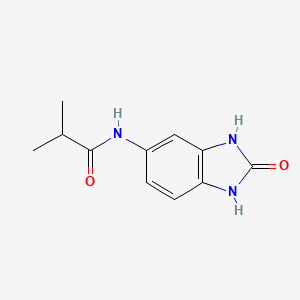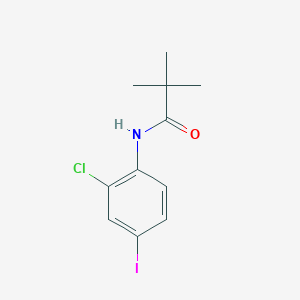![molecular formula C17H15BrN2O3 B4407916 2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4407916.png)
2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is often referred to as BPO-27 and is of particular interest due to its unique chemical structure and potential biological activities. In
Mecanismo De Acción
The mechanism of action of BPO-27 is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and proteins. Specifically, BPO-27 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, BPO-27 has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
BPO-27 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BPO-27 can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. Additionally, BPO-27 has been shown to have antimicrobial activity against a variety of bacteria and fungi. In vivo studies have demonstrated that BPO-27 can reduce inflammation and improve the survival of animals with sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPO-27 has several advantages for use in laboratory experiments. It is a highly specific compound that can be used to selectively target certain enzymes and proteins. Additionally, BPO-27 has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, the synthesis of BPO-27 is complex and requires specialized equipment and expertise. Additionally, the cost of synthesizing BPO-27 can be prohibitive for some research groups.
Direcciones Futuras
There are several future directions for research on BPO-27. One area of interest is the development of new therapeutic agents based on the chemical structure of BPO-27. Additionally, further studies are needed to fully understand the mechanism of action of BPO-27 and its potential applications in the treatment of various diseases. Finally, future research should focus on developing more efficient and cost-effective methods for synthesizing BPO-27.
In conclusion, BPO-27 is a chemical compound of great interest to the scientific community due to its potential applications in the development of new therapeutic agents. While much is still unknown about the mechanism of action of BPO-27, its unique chemical structure and biological activities make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
BPO-27 has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent. BPO-27 has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make BPO-27 a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-21-14-7-9-15(10-8-14)22-11-16-19-20-17(23-16)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOFZCLHTCPWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4407845.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4407852.png)
![1-[4-methoxy-3-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]ethanone](/img/structure/B4407859.png)
![2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide](/img/structure/B4407861.png)
![1-{2-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4407864.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4407870.png)
![4-[3-(phenylthio)propyl]morpholine hydrochloride](/img/structure/B4407882.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4407906.png)
![3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B4407913.png)
![[3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride](/img/structure/B4407924.png)
![3-{[(4-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407929.png)

![3-{[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B4407946.png)